N-cyano-N-methyl-3-toluidine
Description
N-Cyano-N-methyl-3-toluidine is a substituted toluidine derivative featuring a methyl group and a cyano group attached to the nitrogen atom of a meta-substituted toluene backbone (3-toluidine).
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
methyl-(3-methylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-8-4-3-5-9(6-8)11(2)7-10/h3-6H,1-2H3 |
InChI Key |
SJHNNYFGKYMPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-cyano-N-methyl-3-toluidine with structurally related toluidine derivatives and cyano-containing compounds:
Key Observations :
- Electronic Effects: The cyano group in this compound withdraws electron density, reducing the basicity of the nitrogen compared to N-methyl-p-toluidine. This contrasts with N-acetyl-3-methylaniline, where the acetyl group also withdraws electrons but less strongly .
- Solubility: The cyano group likely decreases water solubility compared to sulfonated derivatives like TOOS, which are highly soluble due to their ionic nature .
- Crystallinity: Analogous to 3-cyano-N-methylpyridinium perchlorate, the cyano group may promote intermolecular interactions (e.g., C–H⋯N bonds), enhancing crystallinity .
Research Findings and Data Gaps
While experimental data on this compound are sparse, studies on analogs highlight critical trends:
- Thermal Stability: Cyano-containing compounds like 3-cyano-N-methylpyridinium perchlorate exhibit stability up to 196°C , suggesting this compound may also tolerate moderate temperatures.
- Spectroscopic Signatures: The cyano group’s strong IR absorption (~2200 cm⁻¹) and distinct NMR shifts (e.g., δ ~110–120 ppm for ^13C) would aid in characterization .
Data Gaps :
- Melting point, solubility, and toxicity data for this compound are unavailable in the provided evidence.
- Comparative studies on its reactivity with other N-substituted toluidines are needed.
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